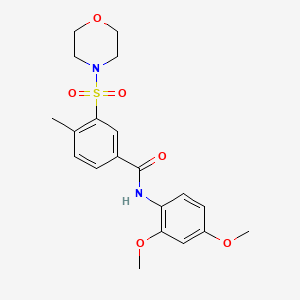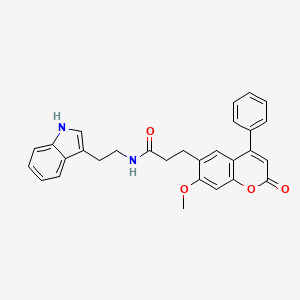![molecular formula C20H18ClN3O3 B12205835 3-chloro-4-methoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B12205835.png)
3-chloro-4-methoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-4-methoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide is a complex organic compound that features a benzamide core substituted with a chloro and methoxy group, along with a tetrahydronaphthalenyl and oxadiazolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The starting material, 3-chloro-4-methoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride. This is followed by the reaction with an amine to form the benzamide core.
Introduction of the Oxadiazole Ring: The oxadiazole ring is introduced through a cyclization reaction involving hydrazine derivatives and carboxylic acids under acidic or basic conditions.
Attachment of the Tetrahydronaphthalenyl Group: The tetrahydronaphthalenyl group is typically introduced via a Friedel-Crafts alkylation reaction using an appropriate alkyl halide and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
Oxidation: 3-chloro-4-methoxybenzoic acid.
Reduction: 3-chloro-4-methoxyaniline.
Substitution: 3-amino-4-methoxybenzamide derivatives.
Scientific Research Applications
Chemistry
This compound can be used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, it may serve as a probe to study enzyme interactions or as a building block for designing enzyme inhibitors.
Medicine
Industry
In the industrial sector, this compound could be used in the production of advanced materials, including polymers and coatings with specific properties.
Mechanism of Action
The mechanism of action of 3-chloro-4-methoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The oxadiazole ring is known for its bioisosteric properties, which can enhance the compound’s stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-methoxybenzamide: Lacks the oxadiazole and tetrahydronaphthalenyl groups.
4-methoxy-N-(4-nitrophenyl)benzamide: Contains a nitro group instead of the chloro group.
N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl)benzamide: Lacks the chloro and methoxy groups.
Uniqueness
The unique combination of the chloro, methoxy, oxadiazole, and tetrahydronaphthalenyl groups in 3-chloro-4-methoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H18ClN3O3 |
|---|---|
Molecular Weight |
383.8 g/mol |
IUPAC Name |
3-chloro-4-methoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide |
InChI |
InChI=1S/C20H18ClN3O3/c1-26-17-9-8-15(11-16(17)21)20(25)22-19-18(23-27-24-19)14-7-6-12-4-2-3-5-13(12)10-14/h6-11H,2-5H2,1H3,(H,22,24,25) |
InChI Key |
PYNOEWURNZKMDP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NON=C2C3=CC4=C(CCCC4)C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-{(3E)-1-(furan-2-ylmethyl)-3-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate](/img/structure/B12205759.png)

![N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B12205767.png)
![3-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide](/img/structure/B12205773.png)
![4-(4-hydroxyphenyl)-8-methyl-2-(piperidin-1-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12205780.png)
methanone](/img/structure/B12205785.png)
![1'-[2-(dimethylamino)ethyl]-4'-hydroxy-3'-[(5-methylfuran-2-yl)carbonyl]-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12205792.png)
![7-(naphthalen-1-yl)-2,3-diphenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-5-one](/img/structure/B12205798.png)
![7,7'-[ethane-1,2-diylbis(oxy)]bis[3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one]](/img/structure/B12205799.png)
![N-(3-chlorophenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12205812.png)
![2-(4-bromophenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B12205826.png)

![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[4-(phenylamino)phenyl]thiourea](/img/structure/B12205850.png)
![5-Tert-butyl-3-(4-chlorophenyl)-7-(ethylsulfanyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B12205857.png)
